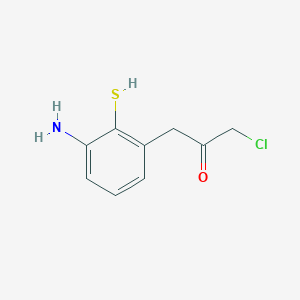
1-(3-Amino-2-mercaptophenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-2-mercaptophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C9H10ClNOS It is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-mercaptophenyl)-3-chloropropan-2-one typically involves the reaction of 3-amino-2-mercaptophenol with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-2-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Amino-2-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-2-mercaptophenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and proteins. The amino and mercapto groups can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chloropropanone moiety can also participate in nucleophilic substitution reactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Amino-2-mercaptophenyl)-3-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-(3-Amino-2-mercaptophenyl)-3-iodopropan-2-one: Similar structure but with an iodine atom instead of chlorine.
1-(3-Amino-2-mercaptophenyl)-3-fluoropropan-2-one: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
1-(3-Amino-2-mercaptophenyl)-3-chloropropan-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s solubility and stability, making it distinct from its bromine, iodine, and fluorine analogs.
Propiedades
Número CAS |
1803832-39-4 |
|---|---|
Fórmula molecular |
C9H10ClNOS |
Peso molecular |
215.70 g/mol |
Nombre IUPAC |
1-(3-amino-2-sulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNOS/c10-5-7(12)4-6-2-1-3-8(11)9(6)13/h1-3,13H,4-5,11H2 |
Clave InChI |
SPMOOMWRSCAURU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)S)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















